molecular formula C13H11ClFNO3 B13986672 ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate

ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B13986672
M. Wt: 283.68 g/mol
InChI Key: KPSDHSGYPDTCCW-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-fluorophenyl group, a methyl group, and an ethyl ester group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate typically involves the reaction of 2-chloro-6-fluoroaniline with ethyl 3-methyl-2-oxobutanoate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or tetrahydrofuran (THF). The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The oxazole ring may also play a role in stabilizing the compound’s interaction with its target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-(2-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
  • Ethyl 5-(2-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
  • Ethyl 5-(2-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogen atoms (chlorine, fluorine, bromine) can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the combination of both chloro and fluoro groups, which may enhance its properties compared to other similar compounds.

Properties

Molecular Formula

C13H11ClFNO3

Molecular Weight

283.68 g/mol

IUPAC Name

ethyl 5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C13H11ClFNO3/c1-3-18-13(17)10-7(2)16-19-12(10)11-8(14)5-4-6-9(11)15/h4-6H,3H2,1-2H3

InChI Key

KPSDHSGYPDTCCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C2=C(C=CC=C2Cl)F

Origin of Product

United States

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